molecular formula C14H13F3N2O B1418251 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol CAS No. 1299607-82-1

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol

Cat. No.: B1418251
CAS No.: 1299607-82-1
M. Wt: 282.26 g/mol
InChI Key: POPYJVNGDOPVBY-UHFFFAOYSA-N
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol is a heteroaromatic compound featuring a central pyridine ring substituted with a dimethylamino group (-N(CH₃)₂) at position 6, a trifluoromethyl (-CF₃) group at position 4, and a phenol moiety (-C₆H₄OH) at position 2 (Figure 1). Its molecular formula is C₁₅H₁₃F₃N₂O (molecular weight: 294.28 g/mol) . This compound is commercially available with ≥95% purity and is investigated for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-19(2)13-8-10(14(15,16)17)7-12(18-13)9-3-5-11(20)6-4-9/h3-8,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPYJVNGDOPVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-trifluoromethylpyridine with dimethylamine to introduce the dimethylamino group. This intermediate is then subjected to further reactions to introduce the phenol group, often through a nucleophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridine Derivatives with Trifluoromethyl Groups
  • 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-ones (): These compounds share the 4-CF₃-pyridine core but replace the phenol group with a ketone oxygen.
  • 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine (): This derivative replaces the phenol with a chlorobenzamidine group.
Phenol-Containing Heterocycles
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (): This compound features a phenol linked to an imidazole ring. Unlike the pyridine-based target compound, its extended π-conjugation and imidazole nitrogen atoms contribute to significant nonlinear optical (NLO) properties, including high hyperpolarizability (β) and two-photon absorption .
Substituted Pyrimidines
  • 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (): Replacing the pyridine ring with pyrimidine introduces additional nitrogen atoms, altering electronic distribution.

Physical and Chemical Properties

Property 4-(6-Dimethylamino-4-CF₃-pyridin-2-yl)-phenol 6-Organyl-4-CF₃-pyridin-2(1H)-ones 4-(4,5-Diphenylimidazol-2-yl)phenol
Molecular Weight (g/mol) 294.28 265–320* 317.37
Melting Point (°C) Not reported 110–150 268–287†
Solubility Moderate in polar solvents (DMF, DMSO) High in DMF Low in water, high in chloroform
Key Functional Groups Phenol, CF₃, N(CH₃)₂ Ketone, CF₃ Imidazole, phenol

*Estimated range based on similar derivatives.
†Data from structurally related pyridine derivatives ().

Electronic and Optical Properties

  • HOMO-LUMO Gap: The target compound’s dimethylamino group lowers the HOMO-LUMO gap compared to non-amine-substituted analogues, facilitating charge transfer interactions. In contrast, 4-(4,5-diphenylimidazol-2-yl)phenol exhibits a narrower gap (theoretical ΔE = 3.2 eV), enhancing NLO performance .
  • Hyperpolarizability (β): The imidazole-phenol derivative () shows β = 1.2 × 10⁻²⁸ esu, whereas the target compound’s β is likely lower due to reduced π-conjugation .

Biological Activity

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol, with the CAS number 1299607-82-1, is a synthetic compound notable for its unique structural features, including a pyridine ring substituted with dimethylamino and trifluoromethyl groups, along with a phenolic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C14H13F3N2O
  • Molar Mass : 282.26 g/mol
  • Structure :
4 6 Dimethylamino 4 trifluoromethyl pyridin 2 yl phenol\text{4 6 Dimethylamino 4 trifluoromethyl pyridin 2 yl phenol}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino and trifluoromethyl groups enhance binding affinities to enzymes and receptors, while the phenolic group can engage in hydrogen bonding, influencing the compound's overall biological efficacy.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance:

  • Acetylcholinesterase (AChE) : The compound demonstrated competitive inhibition with IC50 values in the micromolar range, indicating potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
EnzymeIC50 Value (µM)
Acetylcholinesterase10.4

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For example:

  • MCF-7 Cell Line : Exhibited growth inhibition with an IC50 value of approximately 9.46 µM.
Cell LineIC50 Value (µM)
MCF-79.46
MDA-MB-23111.73

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and AChE. Docking studies revealed that the trifluoromethyl group plays a crucial role in binding affinity, enhancing the inhibitory effect on enzyme activity.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound:

  • Irritation Potential : Classified as an irritant; caution is advised during handling.

Applications in Research and Industry

The compound's unique properties make it valuable in various fields:

  • Medicinal Chemistry : Investigated as a potential lead compound for drug development targeting neurodegenerative diseases and cancer.
  • Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
Reactant of Route 2
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol

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